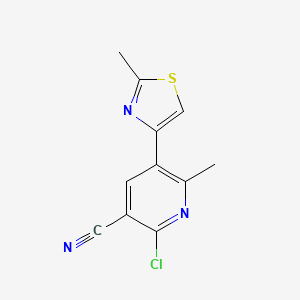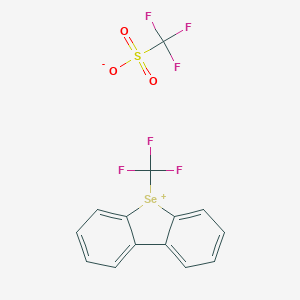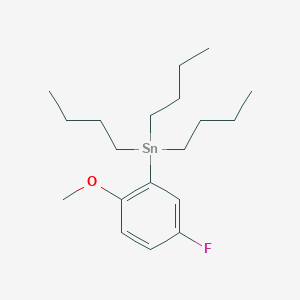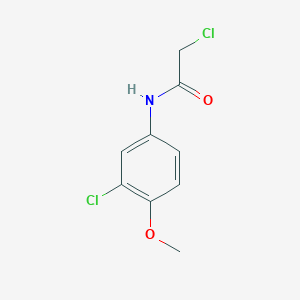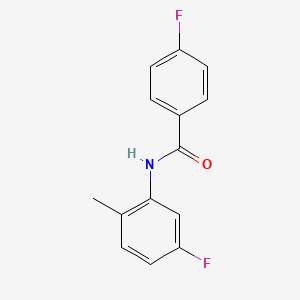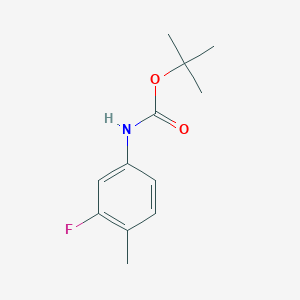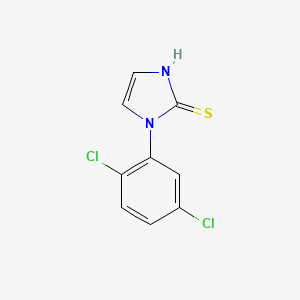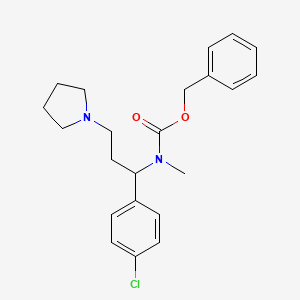
Benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate
Overview
Description
Benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate, also known as BTMCP, is a carbamate derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has a unique chemical structure that makes it a promising candidate for drug development. In
Scientific Research Applications
Anticancer Drug Development
Research has focused on the synthesis and application of compounds with specific chemical structures for their potential in anticancer drug development. For example, studies on compounds classified as 3-styrylchromones and 3-styryl-2H-chromenes have shown high tumor specificity with minimal keratinocyte toxicity, indicating their potential as lead compounds for new anticancer drugs. These compounds, due to their molecular size and lipophilicity, have been highlighted for their selective action against tumor cells while sparing healthy cells, a crucial aspect in the development of anticancer therapies (Sugita et al., 2017).
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides (BTAs) have been extensively used in supramolecular chemistry and nanotechnology due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. BTAs are known for their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. This property makes them valuable in a range of applications from nanotechnology to polymer processing and even in biomedical applications due to their multivalent nature. The versatility of BTAs as a supramolecular building block is promising for future commercial applications in various scientific disciplines (Cantekin et al., 2012).
Organic Light Emitting Diodes (OLEDs)
The development of optoelectronic materials, including organic light-emitting diodes (OLEDs), has seen the incorporation of compounds such as quinazolines and pyrimidines into π-extended conjugated systems. This research highlights the electroluminescent properties of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems as crucial for fabricating materials for OLEDs, including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. The incorporation of benzimidazole, carbazole, triphenylene, or triphenylamine fragments into the quinazoline scaffold has been investigated for the creation of novel optoelectronic materials (Lipunova et al., 2018).
properties
IUPAC Name |
benzyl N-[1-(4-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-7-3-2-4-8-18)21(13-16-25-14-5-6-15-25)19-9-11-20(23)12-10-19/h2-4,7-12,21H,5-6,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRRONMCJIREIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375202 | |
| Record name | Benzyl [1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate | |
CAS RN |
675602-82-1 | |
| Record name | Benzyl [1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



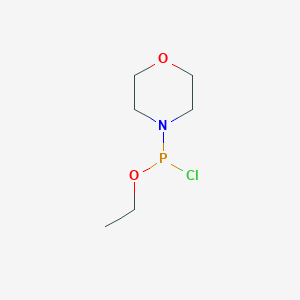



![4-p-Tolyl[1,2,4]triazole-3,5-dione](/img/structure/B1608087.png)
![Methyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1608089.png)

